molecular formula C13H13ClFNO B3013011 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one CAS No. 1260805-97-7

3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one

Cat. No.: B3013011
CAS No.: 1260805-97-7
M. Wt: 253.7
InChI Key: BERKSOXCBUFOMV-UHFFFAOYSA-N
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Description

3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that features a unique combination of a chloro group, a fluoro-substituted indole ring, and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common approach is to start with the indole ring system, which is then functionalized with a fluoro group at the 5-position. The chloro group is introduced via a chlorination reaction, and the final step involves the formation of the dimethylpropanone moiety through a series of carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of continuous flow reactors to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one: shares structural similarities with other indole derivatives, such as:

Uniqueness

The unique combination of a chloro group, a fluoro-substituted indole ring, and a dimethylpropanone moiety distinguishes this compound from other similar compounds. This structural uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-1-(5-fluoro-1H-indol-3-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO/c1-13(2,7-14)12(17)10-6-16-11-4-3-8(15)5-9(10)11/h3-6,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERKSOXCBUFOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)C1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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